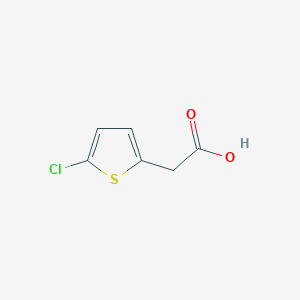

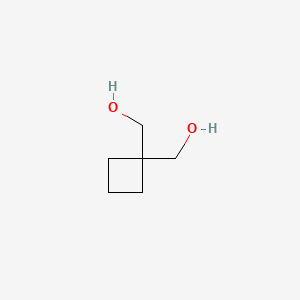

![molecular formula C19H12N2O2 B1365795 5,11-Dihydroindolo[3,2-b]carbazol-6-carbonsäure CAS No. 744207-11-2](/img/structure/B1365795.png)

5,11-Dihydroindolo[3,2-b]carbazol-6-carbonsäure

Übersicht

Beschreibung

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural properties and potential applications in various scientific fields. The indolocarbazole scaffold is characterized by a fused ring system that includes indole and carbazole units, which contribute to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Related compounds such as 5,11-dihydroindolo[3,2-b]carbazoles have been reported to be efficient ligands for the tcdd (ah) receptor .

Mode of Action

It’s known that the compound exhibits a blue shift in emission spectra after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Related indolocarbazoles have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is known to have a molecular weight of 25631 , which may influence its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

Related compounds have been reported to exhibit blue light emission , suggesting that they may have applications in organic electronics .

Action Environment

The action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored in a cool, dark place , suggesting that light and temperature may affect its stability and efficacy. Furthermore, the compound’s solubility and thermal stability may also influence its action .

Biochemische Analyse

Biochemical Properties

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This interaction can lead to the modulation of gene expression and influence various cellular processes. Additionally, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can inhibit certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the AhR can lead to changes in the expression of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis . Furthermore, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid has been observed to induce oxidative stress in certain cell types, which can lead to cell death or adaptation responses .

Molecular Mechanism

At the molecular level, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid exerts its effects through several mechanisms. It binds to the AhR, leading to the translocation of this receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). Additionally, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can inhibit kinases such as protein kinase C (PKC), affecting various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid in animal models vary with dosage. At low doses, it can modulate gene expression and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects .

Metabolic Pathways

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . This metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is critical for its activity. It is primarily localized in the nucleus, where it interacts with the AhR and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity can be influenced by its localization, as it needs to be in the right cellular compartment to interact with its target molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 5,11-dihydroindolo[3,2-b]carbazole involves the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst. This reaction is followed by oxidation using iodine to yield the desired product . Another method involves the use of triethyl orthoformate and concentrated sulfuric acid to facilitate the formation of the indolocarbazole core .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution: Nitration and bromination reactions can introduce nitro and bromo groups at specific positions on the indolocarbazole scaffold.

Common Reagents and Conditions

Oxidation: Iodine, ferric chloride

Reduction: Zinc powder, hydrochloric acid

Substitution: Acetyl nitrate, bromine

Major Products Formed

Oxidation: Oxidized indolocarbazole derivatives

Reduction: Amino-substituted indolocarbazole derivatives

Substitution: Nitro and bromo-substituted indolocarbazole derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indolo[3,2-b]carbazole: Shares the same core structure but lacks the carboxylic acid group.

6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole: Contains aryl substituents at positions 6 and 12, enhancing its electronic properties.

6-Pentyl-5,11-dihydroindolo[3,2-b]carbazole: Modified with a pentyl group, affecting its solubility and reactivity.

Uniqueness

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other indolocarbazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)17-16-11-6-2-4-8-14(11)20-15(16)9-12-10-5-1-3-7-13(10)21-18(12)17/h1-9,20-21H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJXEOHLAEURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460310 | |

| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744207-11-2 | |

| Record name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)